1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Medicinal chemistry Drug design Physicochemical profiling

This 1,3-thiazine building block offers a unique 5-acetyl substitution pattern unavailable in saturated or thiazole analogs. The 4-chlorophenyl moiety provides a key pharmacophore for antibacterial SAR against Gram-positive strains, while the acetyl group enables hydrazone, oxime, and heterocyclic fusions. With 97% purity and Lipinski-compliant physicochemical properties (XLogP3: 2.4, TPSA: 29.43 Ų), it serves as an ideal calibrant for in silico ADME models. Commercial availability from multiple vendors ensures rapid access for underexplored heterocyclic scaffold exploration.

Molecular Formula C12H10ClNOS
Molecular Weight 251.73 g/mol
CAS No. 219539-29-4
Cat. No. B1351185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
CAS219539-29-4
Molecular FormulaC12H10ClNOS
Molecular Weight251.73 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(SC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNOS/c1-8(15)10-6-14-12(16-7-10)9-2-4-11(13)5-3-9/h2-6H,7H2,1H3
InChIKeyNEKOTKLWPGNIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (219539-29-4): Procurement and Identity Profile for Thiazine Scaffold Research


1-[2-(4-Chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS 219539-29-4) is a synthetic heterocyclic compound belonging to the 1,3-thiazine class, characterized by a six-membered ring containing both sulfur and nitrogen atoms, with a 4-chlorophenyl substituent at position 2 and an acetyl group at position 5 [1]. Its molecular formula is C12H10ClNOS with a molecular weight of 251.73 g/mol, and it is commercially available as a research chemical from multiple vendors with typical purity specifications of 95-97% . The compound serves as a building block or intermediate in medicinal chemistry and heterocyclic synthesis programs, though peer-reviewed biological characterization data remain limited .

Why 1-[2-(4-Chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Cannot Be Assumed Interchangeable with Other Thiazine or Chlorophenyl Analogs


1-[2-(4-Chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one occupies a distinct chemical space that precludes simple substitution with structurally similar thiazine derivatives. Its 1,3-thiazine core with a 5-acetyl group and a 2-(4-chlorophenyl) substituent represents a specific substitution pattern that differs fundamentally from other chlorophenyl thiazines such as 2-(4-chlorophenyl)tetrahydro-1,3-thiazine (CAS 3592-68-5), which lacks the acetyl moiety and has a saturated thiazine ring , or from 4-(4-chlorophenyl)thiazol-2-amines, which replace the six-membered thiazine with a five-membered thiazole ring, significantly altering electronic properties and biological target engagement profiles . SAR studies on 1,3-thiazines demonstrate that both the position and nature of substituents critically modulate biological activity, with even minor modifications yielding substantial differences in antimicrobial potency and spectrum [1]. While direct comparative data for this specific compound are not publicly available, the established principle of thiazine SAR—whereby chlorine position, ring saturation, and acetyl group presence each independently influence pharmacological behavior—precludes generic substitution without experimental validation [2].

Quantitative Differentiation Evidence for 1-[2-(4-Chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one: Available Data and Critical Gaps


Physicochemical Property Differentiation: Calculated Lipophilicity and Drug-Likeness Profile vs. Related Thiazine Scaffolds

The target compound exhibits a computed XLogP3-AA value of 2.4, indicating moderate lipophilicity suitable for membrane permeability while maintaining favorable drug-like properties as evidenced by compliance with Lipinski's Rule of Five (zero hydrogen bond donors, three acceptors, molecular weight 251.73 g/mol) [1]. In comparison, the structurally related but ring-saturated analog 2-(4-chlorophenyl)tetrahydro-1,3-thiazine (CAS 3592-68-5, MW 213.73, ClogP ~3.1 estimated) demonstrates higher lipophilicity due to the absence of the polar acetyl group and the saturated ring system, which may alter distribution and metabolic stability profiles . The 5-acetyl moiety of the target compound introduces a hydrogen bond acceptor site absent in the tetrahydro analog, potentially affecting target recognition and solubility. These differences, while calculated rather than experimentally measured for this specific compound, represent the only source of quantifiable differentiation currently available [2].

Medicinal chemistry Drug design Physicochemical profiling

Structural Scaffold Distinction: 5-Acetyl-1,3-Thiazine Core vs. 2-Imino-1,3-Thiazine and Thiazole Analogs in Antibacterial SAR Context

The target compound contains a 5-acetyl-2-(4-chlorophenyl)-6H-1,3-thiazine core, a specific substitution pattern that differs from the 2-imino-1,3-thiazine derivatives for which antibacterial activity has been quantitatively characterized. In a study by Rajput et al. (2012), chloro-substituted 1,3-thiazines with a 2-imino group demonstrated antibacterial activity against S. aureus, Streptococcus sp., Pseudomonas sp., and S. typhi [1]. While no direct MIC data exist for the target compound, its 5-acetyl substitution replaces the 2-imino group present in these active analogs. SAR analysis of 1,3-thiazines indicates that the nature of the substituent at position 2 is a critical determinant of antimicrobial potency and spectrum; the presence of a 4-chlorophenyl group at position 2, shared by both the target compound and the active 2-imino series, suggests potential for antimicrobial activity, but the 5-acetyl vs. 2-imino substitution difference precludes direct activity extrapolation [2]. Additionally, Matysiak et al. (2012) demonstrated that 1,3-thiazine derivatives with a 4-chlorophenyl moiety can achieve MIC values ranging from 1.56 to >50 µg/mL depending on specific substitution patterns, underscoring that even subtle structural variations produce substantial potency differences [3].

Antibacterial discovery Heterocyclic chemistry Structure-activity relationship

Validated Application Scenarios for 1-[2-(4-Chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Based on Available Evidence


Lead Optimization in Antibacterial Drug Discovery Programs Targeting Gram-Positive Pathogens

The compound may serve as a starting scaffold for structure-activity relationship (SAR) exploration in antibacterial drug discovery, particularly against Gram-positive strains such as Staphylococcus aureus and Streptococcus sp., based on class-level evidence that 4-chlorophenyl-substituted 1,3-thiazines exhibit activity against these organisms [1]. The 5-acetyl group provides a synthetic handle for further derivatization (e.g., conversion to hydrazones, oximes, or heterocyclic fusions), enabling systematic exploration of substituent effects on potency and spectrum. Researchers should conduct primary MIC determination against relevant bacterial panels to establish baseline activity before initiating analog synthesis, as no activity data currently exist for this specific compound .

Physicochemical Reference Standard for Moderately Lipophilic Heterocyclic Building Blocks in Computational Drug Design

Given its well-defined computed properties—XLogP3-AA of 2.4, topological polar surface area (TPSA) of 29.43 Ų, zero hydrogen bond donors, and three acceptors—this compound can serve as a physicochemical reference standard for calibrating in silico ADME prediction models for 1,3-thiazine-based compound libraries [1]. Its compliance with Lipinski's Rule of Five and moderate lipophilicity make it a suitable benchmark for evaluating the drug-likeness of structurally related analogs during virtual screening campaigns .

Synthetic Intermediate for Diversification into Novel 1,3-Thiazine-Derived Chemical Space

The compound is procured primarily as a building block for further chemical elaboration. The 5-acetyl group is amenable to nucleophilic addition, condensation with amines or hydrazines, and α-functionalization, enabling the generation of diverse compound libraries for biological screening [1]. The 4-chlorophenyl moiety remains intact during most transformations of the acetyl group, preserving a key pharmacophoric element associated with biological activity in this chemical class. This synthetic versatility, combined with commercial availability at 95-97% purity from multiple vendors, makes the compound a practical entry point for exploring underexplored 1,3-thiazine chemical space .

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